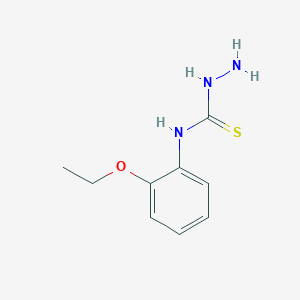
N-(2-ethoxyphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Targeting HER-2 Overexpressed Breast Cancer Cell Line SKBr-3
Scientific Field
This research falls under the field of Pharmaceutical Chemistry and Cancer Research .
Summary of the Application
Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides were synthesized and evaluated in vitro against HER-2 overexpressed breast cancer cell line SKBr-3 .
Methods of Application
The compounds were synthesized, characterized, and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3 .
Results or Outcomes
All the compounds showed activity against HER-2 overexpressed SKBr-3 cells with IC50 values ranging from 17.44 ± 0.01 µM to 53.29 ± 0.33 µM . One compound was found to be the most potent of this series, targeting HER-2 overexpressed breast cancer cells compared to the standard drug 5-fluorouracil (5-FU) .
Antioxidant, Anticancer and Antimicrobial Agents
Scientific Field
This research is in the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
Carbazole-based molecules containing thiosemicarbazide functional groups are recognized for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Methods of Application
The radical scavenging capabilities of the compounds were assessed using the 2,2-diphenyl-1-picrylhydrazyl assay. Antiproliferative activities were evaluated on MCF-7 cancer cell lines through viability assays .
Results or Outcomes
Nine compounds showed potent antioxidant activities with IC50 values lower than the positive control acarbose. Two compounds displayed significant anticancer effects, with IC50 values of 2.02 and 4.99 µM, respectively .
Anti-Endoplasmic Reticulum Stress Activity
Scientific Field
This research is in the field of Pharmacology and Cell Biology .
Summary of the Application
A series of N-substituted-2-arylcarbonylhydrazinecarbothioamides were found to potently decrease ER stress signal .
Methods of Application
The compounds were synthesized and their ability to decrease ER stress signal was evaluated .
Results or Outcomes
The compounds showed up to almost 300-fold better activity than 1-hydroxynaphthoic acid and tauro-ursodesoxycholic acid, positive controls, respectively .
Antimicrobial Agents
Scientific Field
This research is in the field of Medicinal Chemistry and Microbiology .
Summary of the Application
Carbazole-based molecules containing thiosemicarbazide functional groups are recognized for their diverse biological activities, particularly in enhancing therapeutic effects through inhibiting crucial pathways . These derivatives also exhibit noteworthy antimicrobial properties .
Methods of Application
The antimicrobial activities of the compounds were assessed against S. aureus and E. coli, and antifungal effect against C. albicans .
Results or Outcomes
Compound 4o showed significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
Eigenschaften
IUPAC Name |
1-amino-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSTWHYDBKQKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499052 |
Source


|
| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)hydrazinecarbothioamide | |
CAS RN |
64374-51-2 |
Source


|
| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

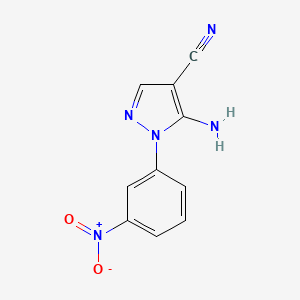

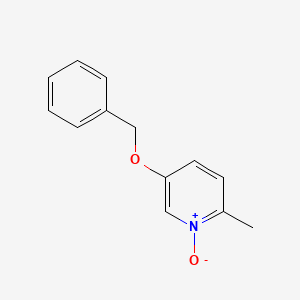
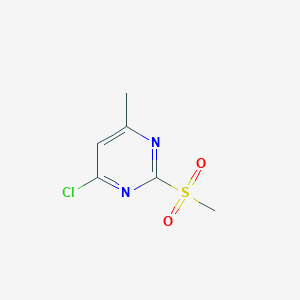
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)


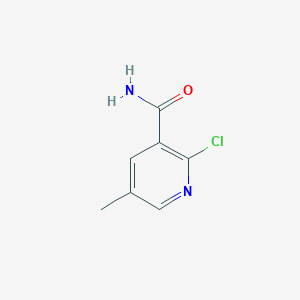

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)
![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)


![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)